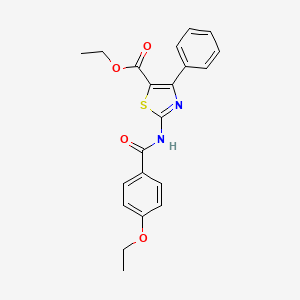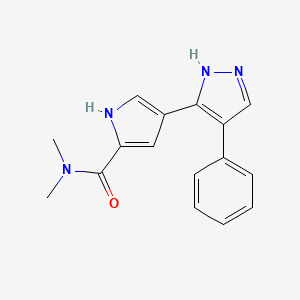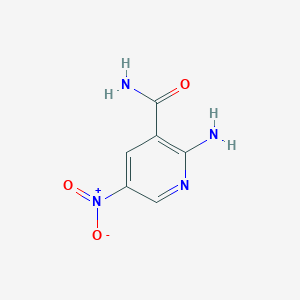
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and its functional groups .Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
Synthesis of Diverse Heterocycles : Thiazole derivatives serve as versatile intermediates in synthesizing a wide range of heterocyclic compounds. For example, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized to create trifluoromethylated oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the synthetic utility of thiazole derivatives in accessing a diverse set of heterocycles with potential application in material science and drug discovery (Honey et al., 2012).
Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated significant antimicrobial and antioxidant properties. This underscores the potential of thiazole derivatives in developing new antimicrobial and antioxidant agents, which can be pivotal in addressing drug resistance and oxidative stress-related diseases (Raghavendra et al., 2016).
Chemical Modifications and Activity Studies : The chemical modification of Ethyl 2-amino-4-methylthiazole-5-carboxylate has been extensively studied, demonstrating its role as a foundational structure for synthesizing derivatives with antimicrobial activities. Such studies not only advance our understanding of structure-activity relationships but also contribute to the development of new therapeutics (Desai et al., 2019).
Fluorescent Probes for Biological Applications : Derivatives of thiazole compounds have been used to create fluorescent probes for detecting biothiols in living cells. These probes are vital for studying cellular functions and diagnosing diseases, highlighting the utility of thiazole derivatives in bioanalytical chemistry and cellular biology (Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
This interaction could lead to disruption in the synthesis of peptidoglycan, thereby affecting the integrity of bacterial cell walls .
Biochemical Pathways
The compound’s interaction with UDP-N-acetylmuramate/l-alanine ligase affects the peptidoglycan synthesis pathway . This disruption can lead to downstream effects such as compromised bacterial cell wall integrity and potentially, bacterial cell death .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate ’s action would likely include disruption of bacterial cell wall synthesis due to inhibition of the target enzyme . This could potentially lead to bacterial cell death, providing a basis for its potential use as an antibacterial agent .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-16-12-10-15(11-13-16)19(24)23-21-22-17(14-8-6-5-7-9-14)18(28-21)20(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBTMLJAXUTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)



![1'-Tosylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2442616.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)

![2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2442624.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)